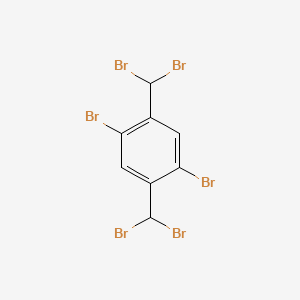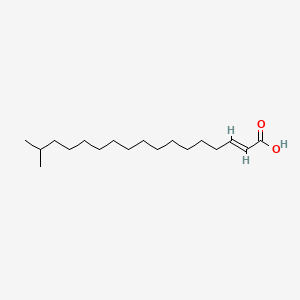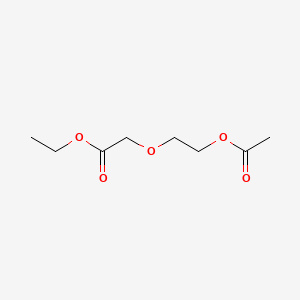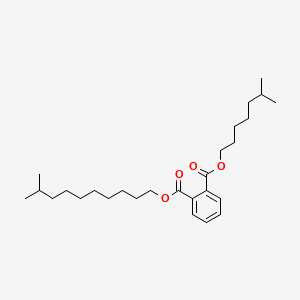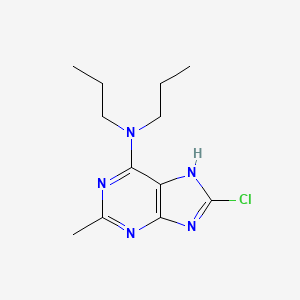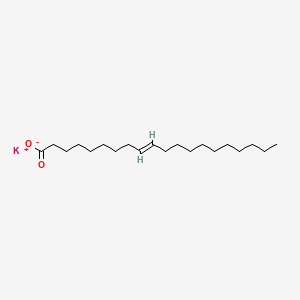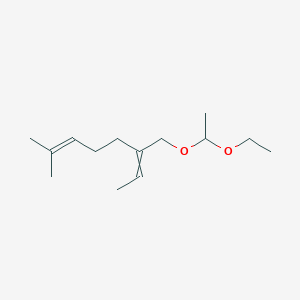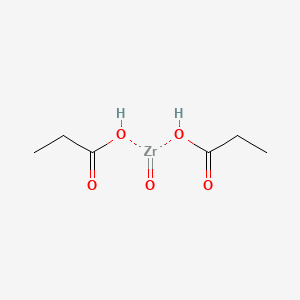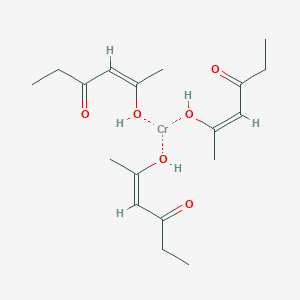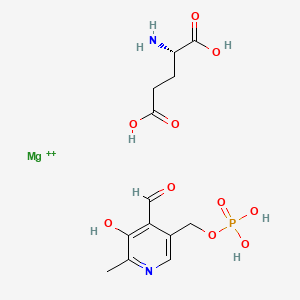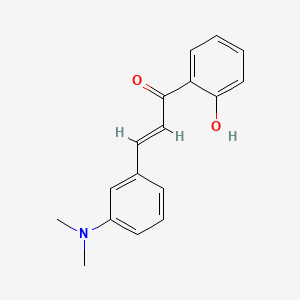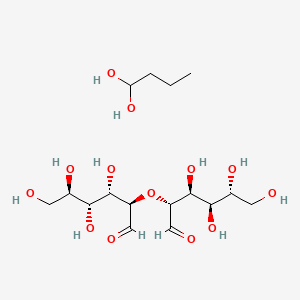
d-Glucose, ether with butanediol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
d-Glucose, ether with butanediol is a compound formed by the etherification of d-glucose with butanediol. This compound combines the properties of both d-glucose, a simple sugar, and butanediol, a type of diol. d-Glucose is a naturally occurring monosaccharide that plays a crucial role in the metabolism of living organisms, while butanediol is an organic compound used in various industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of d-Glucose, ether with butanediol typically involves the reaction of d-glucose with butanediol under acidic or basic conditions. The reaction can be catalyzed by acids such as sulfuric acid or bases like sodium hydroxide. The process involves the formation of an ether bond between the hydroxyl groups of d-glucose and butanediol.
Industrial Production Methods
Industrial production of this compound can be achieved through a continuous process where d-glucose and butanediol are fed into a reactor containing the catalyst. The reaction mixture is then heated to the desired temperature to facilitate the etherification process. The product is subsequently purified through distillation or crystallization.
化学反应分析
Types of Reactions
d-Glucose, ether with butanediol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols.
Substitution: The ether bond can be cleaved and substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Acidic or basic catalysts can facilitate substitution reactions.
Major Products
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted ethers.
科学研究应用
d-Glucose, ether with butanediol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on cellular metabolism and as a model compound for carbohydrate research.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of d-Glucose, ether with butanediol involves its interaction with various molecular targets and pathways. In biological systems, it can be metabolized by enzymes that typically process glucose and diols. The compound may exert its effects by altering cellular metabolism, influencing enzyme activity, and interacting with cellular receptors.
相似化合物的比较
Similar Compounds
d-Glucose, ether with glycerol: Another etherified glucose compound with similar properties but different applications.
d-Glucose, ether with ethylene glycol: Used in similar industrial applications but with distinct chemical properties.
Uniqueness
d-Glucose, ether with butanediol is unique due to its specific combination of glucose and butanediol, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific industrial and research applications where other similar compounds may not be suitable.
属性
CAS 编号 |
100402-57-1 |
|---|---|
分子式 |
C16H32O13 |
分子量 |
432.42 g/mol |
IUPAC 名称 |
butane-1,1-diol;(2R,3S,4R,5R)-3,4,5,6-tetrahydroxy-2-[(2R,3S,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]oxyhexanal |
InChI |
InChI=1S/C12H22O11.C4H10O2/c13-1-5(17)9(19)11(21)7(3-15)23-8(4-16)12(22)10(20)6(18)2-14;1-2-3-4(5)6/h3-14,17-22H,1-2H2;4-6H,2-3H2,1H3/t5-,6-,7+,8+,9-,10-,11-,12-;/m1./s1 |
InChI 键 |
GXCBIJJNYOYCKP-NWVPAHFOSA-N |
手性 SMILES |
CCCC(O)O.C([C@H]([C@H]([C@@H]([C@H](C=O)O[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O)O)O)O)O |
规范 SMILES |
CCCC(O)O.C(C(C(C(C(C=O)OC(C=O)C(C(C(CO)O)O)O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


